(1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol
Description
(1R,2R)-2-Amino-1-ethenylcyclohexan-1-ol is a chiral cyclohexanol derivative characterized by an amino group at the C2 position and an ethenyl (vinyl) substituent at C1. The compound’s rigid cyclohexane backbone, combined with polar functional groups (hydroxyl and amino), confers moderate solubility in polar solvents and distinct hydrogen-bonding capabilities.
Properties
CAS No. |
123719-60-8 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(1R,2R)-2-amino-1-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H15NO/c1-2-8(10)6-4-3-5-7(8)9/h2,7,10H,1,3-6,9H2/t7-,8+/m1/s1 |
InChI Key |
LZKOLMJUTKEOTE-SFYZADRCSA-N |
SMILES |
C=CC1(CCCCC1N)O |
Isomeric SMILES |
C=C[C@@]1(CCCC[C@H]1N)O |
Canonical SMILES |
C=CC1(CCCCC1N)O |
Synonyms |
Cyclohexanol,2-amino-1-ethenyl-,cis-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
The compound belongs to a broader class of amino-substituted cyclohexanols. Below, we compare its structural, physicochemical, and functional attributes with analogous compounds.
Structural and Stereochemical Comparisons
Key Observations :
- This affects electron density and steric hindrance at C1.
- Stereochemical Impact : All listed compounds share the (1R,2R) configuration, which is often critical for biological activity (e.g., tramadol’s µ-opioid receptor affinity ).
Physicochemical Properties
Notes:
- logP Trends : The target compound’s logP (~1.2, estimated) is lower than tramadol’s (2.55) due to the absence of lipophilic aryl groups.
- Hydrogen Bonding: The ethenyl compound’s dual H-bond donors (–OH and –NH2) enhance solubility compared to mono-donor analogs like .
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